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[PREAMBLE]

Nitroso-prodenafil emerged in the early 21st century not from a pharmaceutical pipeline, but

from the shadowy world of adulterated "herbal" aphrodisiacs. Its discovery and subsequent

characterization have provided a fascinating case study in forensic pharmaceutical analysis

and raised significant public health concerns. This technical guide provides a comprehensive

overview of the discovery, history, and scientific investigation of Nitroso-prodenafil, with a

focus on its unique dual mechanism of action as both a phosphodiesterase type 5 (PDE5)

inhibitor and a nitric oxide (NO) donor. The information presented herein is intended for

researchers, scientists, and drug development professionals to understand the scientific

journey of this potent, unapproved drug analogue.

Discovery and Historical Context
Nitroso-prodenafil was first identified in 2011 by Venhuis et al. in a "herbal" dietary

supplement marketed for libido enhancement.[1] Initial analysis revealed a novel, nitrosated

analogue of sildenafil, the active ingredient in Viagra®.[1] This discovery was significant as it

represented a new level of sophistication in the clandestine synthesis of designer drugs,
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combining a known pharmacophore with a moiety capable of releasing nitric oxide, a key

signaling molecule in vasodilation.[1][2]

The initial structural elucidation proposed by Venhuis et al. was later challenged. In the same

year, Demizu et al. identified the same compound in a dietary supplement in Japan and

proposed a different structure, naming it 'mutaprodenafil' due to its structural similarity to the

mutagenic immunosuppressant azathioprine.[2] The definitive structure was finally confirmed in

2012 by Sakamoto et al. through X-ray crystal structure analysis, revealing it to be an

azathiopurine/aildenafil hybrid.[2] Despite the confirmation of the 'mutaprodenafil' structure, the

name 'Nitroso-prodenafil' has persisted in some of the literature.

Chemical Structure and Properties
The confirmed chemical structure of Nitroso-prodenafil (mutaprodenafil) is 5-(5-((3,5-

dimethylpiperazin-1-yl)sulfonyl)-2-ethoxyphenyl)-l-methyl-7-((1-methyl-4-nitro-1H-imidazol-5-

yl)thio)-3-propyl-1H-pyrazolo[4,3-d] pyrimidine. It is a prodrug that, upon metabolism, is

believed to release the PDE5 inhibitor aildenafil and a nitric oxide (NO) donating moiety.

Table 1: Chemical and Physical Properties of Nitroso-prodenafil

Property Value

Molecular Formula C28H38N8O5S2

Molar Mass 630.78 g/mol

IUPAC Name

2-[(5-[5-(3,5-Dimethylpiperazine-1-sulfonyl)-2-

ethoxyphenyl]-1-methyl-3-propyl-1H-

pyrazolo[4,3-d]pyrimidin-7-yl)oxy]-N-methyl-N-

nitroso-1,3-thiazol-5-amine

CAS Number 1266755-08-1

Dual Mechanism of Action: PDE5 Inhibition and
Nitric Oxide Donation
The significant pharmacological interest in Nitroso-prodenafil stems from its dual mechanism

of action, which synergistically promotes vasodilation.
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Phosphodiesterase Type 5 (PDE5) Inhibition
Nitroso-prodenafil acts as a prodrug for aildenafil, a potent inhibitor of phosphodiesterase

type 5 (PDE5).[1][2] PDE5 is an enzyme that degrades cyclic guanosine monophosphate

(cGMP) in the smooth muscle cells of the corpus cavernosum and pulmonary vasculature. By

inhibiting PDE5, aildenafil leads to an accumulation of cGMP, resulting in smooth muscle

relaxation, vasodilation, and in the context of erectile dysfunction, penile erection.

While a specific IC50 value for aildenafil's inhibition of PDE5 is not readily available in the

public domain, it is expected to be in the low nanomolar range, similar to other potent PDE5

inhibitors like sildenafil. For reference, sildenafil has a reported IC50 for PDE5 of approximately

3.4 nM to 3.5 nM.[3][4]

Nitric Oxide (NO) Donation
In addition to its PDE5 inhibitory action, Nitroso-prodenafil is designed to release nitric oxide

(NO).[1][2] NO is a critical signaling molecule that activates soluble guanylate cyclase (sGC),

the enzyme responsible for producing cGMP.[1] The release of NO from Nitroso-prodenafil
would, therefore, directly stimulate the production of cGMP, further enhancing the vasodilatory

effect. This dual action of stimulating cGMP production (via NO donation) and preventing its

degradation (via PDE5 inhibition) is a powerful synergistic combination.

However, this combination is also fraught with danger. The co-administration of PDE5 inhibitors

with organic nitrates (NO donors) is contraindicated due to the risk of severe, life-threatening

hypotension.[2] The presence of both functionalities within a single molecule like Nitroso-
prodenafil poses a significant and unpredictable risk to consumers of adulterated

supplements.

Pharmacokinetics
Specific pharmacokinetic data for Nitroso-prodenafil and its active metabolite, aildenafil, are

not available in the public domain. However, the pharmacokinetics of sildenafil, a structurally

similar PDE5 inhibitor, can provide some insights.

Table 2: Pharmacokinetic Parameters of Sildenafil (for reference)
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Parameter Value

Absorption

Tmax (Time to peak plasma concentration) ~1 hour (fasting)

Absolute Bioavailability ~40%

Distribution

Volume of Distribution (Vd) ~105 L

Protein Binding ~96%

Metabolism

Primary Metabolizing Enzyme CYP3A4 (major), CYP2C9 (minor)

Active Metabolite N-desmethyl sildenafil

Elimination

Half-life (t1/2) 3-5 hours

Primary Route of Excretion Feces (~80%)

It is important to note that these values are for sildenafil and may not be directly extrapolated to

aildenafil or Nitroso-prodenafil. The metabolic pathway of Nitroso-prodenafil, particularly the

cleavage to release aildenafil and the NO donor, would significantly influence its

pharmacokinetic profile.

Experimental Protocols
The following sections outline the general experimental methodologies employed in the

discovery and characterization of Nitroso-prodenafil, based on the techniques mentioned in

the key publications.

Isolation and Purification from Dietary Supplements
Extraction: The contents of the dietary supplement capsules are typically extracted with an

organic solvent such as methanol or acetonitrile.
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Chromatographic Separation: The extract is then subjected to high-performance liquid

chromatography (HPLC) to separate the components. A reversed-phase C18 column is

commonly used with a gradient elution of a buffered aqueous mobile phase and an organic

modifier (e.g., acetonitrile).

Detection: A diode-array detector (DAD) is used to monitor the elution profile at various

wavelengths to identify potential sildenafil analogues based on their characteristic UV

spectra.

Structural Elucidation
A combination of sophisticated analytical techniques was crucial for the definitive identification

of Nitroso-prodenafil.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate

mass of the molecule, allowing for the determination of its elemental composition. Tandem

mass spectrometry (MS/MS) is used to fragment the molecule and analyze the resulting

fragment ions, providing valuable structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are

used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques

(e.g., COSY, HSQC, HMBC) are employed to establish the connectivity between atoms.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups

present in the molecule.

X-ray Crystallography: This technique provides the definitive three-dimensional structure of

the molecule in its crystalline state.

In Vitro PDE5 Inhibition Assay
A standard in vitro PDE5 inhibition assay can be performed to determine the inhibitory potency

of aildenafil.

Enzyme Source: Recombinant human PDE5 enzyme.

Substrate: [3H]-cGMP (radiolabeled) or a fluorescent cGMP analogue.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b12751203?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12751203?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assay Principle: The assay measures the conversion of cGMP to 5'-GMP by PDE5. In the

presence of an inhibitor like aildenafil, this conversion is reduced.

Detection: The amount of remaining substrate or the amount of product formed is quantified.

For radiolabeled assays, this is typically done using scintillation counting. For fluorescent

assays, a change in fluorescence intensity is measured.

Data Analysis: The concentration of the inhibitor that causes 50% inhibition of the enzyme

activity (IC50) is calculated.

In Vitro Nitric Oxide Release Assay (Griess Assay)
The Griess assay is a common method for the indirect measurement of nitric oxide release by

quantifying its stable breakdown product, nitrite.

Principle: The Griess reagent (a solution of sulfanilamide and N-(1-

naphthyl)ethylenediamine) reacts with nitrite in an acidic solution to form a pink/purple azo

dye.

Procedure:

A solution of Nitroso-prodenafil is incubated in a suitable buffer at 37°C to allow for the

release of NO, which is then converted to nitrite.

At various time points, an aliquot of the solution is taken.

The Griess reagent is added to the aliquot.

After a short incubation period, the absorbance of the solution is measured at ~540 nm

using a spectrophotometer.

Quantification: The concentration of nitrite is determined by comparing the absorbance to a

standard curve prepared with known concentrations of sodium nitrite.

Toxicological Concerns
The presence of Nitroso-prodenafil in dietary supplements raises serious toxicological

concerns:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b12751203?utm_src=pdf-body
https://www.benchchem.com/product/b12751203?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12751203?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hypotension: The synergistic effect of PDE5 inhibition and NO donation can lead to a

sudden and severe drop in blood pressure, which can be life-threatening, especially in

individuals with cardiovascular conditions.[2]

Carcinogenicity: Nitrosamines are a class of compounds that are often carcinogenic.[1] The

nitrosamine moiety in the initially proposed structure of Nitroso-prodenafil was a major

cause for concern. While the confirmed structure is a nitro-imidazole derivative, the potential

for mutagenicity, as suggested by the name 'mutaprodenafil', remains a concern.

Unknown Safety Profile: As an unapproved and clandestinely produced substance, Nitroso-
prodenafil has not undergone any of the rigorous safety and efficacy testing required for

legitimate pharmaceutical drugs. Its full toxicological profile is unknown.

Conclusion
The discovery and elucidation of Nitroso-prodenafil's structure and dual mechanism of action

highlight the ongoing challenge of combating the adulteration of dietary supplements with

potent, unapproved pharmaceutical ingredients. For the scientific community, it serves as a

compelling example of advanced clandestine chemistry and a reminder of the potential

dangers lurking in unregulated products. The synergistic pharmacology of Nitroso-prodenafil,
while intriguing from a medicinal chemistry perspective, underscores the significant health risks

associated with its use. This guide provides a foundational understanding for researchers and

drug development professionals to appreciate the scientific context of this unique and

dangerous designer drug. Further research into the specific pharmacology and toxicology of

aildenafil and the complete metabolic fate of Nitroso-prodenafil is warranted to fully

comprehend its biological effects.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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